

Spectroscopic Analysis of 4-tert-Butylbenzoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: **4-tert-Butylbenzoyl chloride**

Cat. No.: **B154879**

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This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-tert-butylbenzoyl chloride** ($C_{11}H_{13}ClO$). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a comprehensive understanding of the characterization of this compound.

Chemical Structure and Properties

- IUPAC Name: 4-(tert-butyl)benzoyl chloride
- CAS Number: 1710-98-1[1][2]
- Molecular Formula: $C_{11}H_{13}ClO$ [1]
- Molecular Weight: 196.67 g/mol [2]
- Appearance: Clear colorless to light yellow liquid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For **4-tert-butylbenzoyl chloride**, the analysis is typically conducted in a deuterated solvent such as chloroform ($CDCl_3$).

2.1. 1H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.05	Doublet (d)	2H	Aromatic protons (ortho to -COCl)
~7.55	Doublet (d)	2H	Aromatic protons (meta to -COCl)
~1.35	Singlet (s)	9H	tert-Butyl protons (-C(CH ₃) ₃)

Table 1: ¹H NMR Data for **4-tert-Butylbenzoyl chloride** in CDCl₃.

2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~168-172	Carbonyl carbon (-COCl)
~159-161	Aromatic carbon (-C-C(CH ₃) ₃)
~131-133	Aromatic carbon (-C-COCl)
~130-132	Aromatic carbons (CH, ortho)
~125-127	Aromatic carbons (CH, meta)
~35-37	Quaternary carbon (-C(CH ₃) ₃)
~31-33	Methyl carbons (-C(CH ₃) ₃)

Table 2: Predicted ¹³C NMR Data for **4-tert-Butylbenzoyl chloride**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2965-2870	Medium	C-H stretch (tert-Butyl)
~1775-1795	Strong	C=O stretch (Aryl acyl chloride)
~1740-1760	Medium	Overtone of C=O stretch
~1600, ~1485	Medium	C=C stretch (Aromatic ring)
~850	Strong	C-H bend (p-disubstituted aromatic ring)
~650-750	Strong	C-Cl stretch

Table 3: Characteristic IR Absorption Bands for **4-tert-Butylbenzoyl chloride**.

The most diagnostic peak is the strong carbonyl (C=O) absorption at a high frequency (~1775-1795 cm⁻¹), which is characteristic of an aryl acyl chloride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

m/z Ratio	Relative Intensity	Assignment
196/198	Moderate	Molecular Ion $[M]^+$ $(^{12}\text{C}_{11}\text{H}_{13}^{35}\text{Cl}^{16}\text{O})^+$ / $(^{12}\text{C}_{11}\text{H}_{13}^{37}\text{Cl}^{16}\text{O})^+$ (3:1 ratio)
181/183	High	$[\text{M} - \text{CH}_3]^+$
139	100 (Base Peak)	$[\text{M} - \text{C}(\text{CH}_3)_3]^+$ or $[\text{M} - 57]^+$
111	Moderate	$[\text{C}_6\text{H}_4\text{CO}]^+ - \text{CO}$
91	Moderate	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
57	High	$[\text{C}(\text{CH}_3)_3]^+$

Table 4: Predicted Mass Spectrometry Fragmentation Data for **4-tert-Butylbenzoyl chloride**.

The fragmentation is dominated by the stable tertiary carbocation. The base peak is expected at m/z 139, resulting from the loss of the tert-butyl group, a characteristic fragmentation for compounds containing this moiety. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) will result in corresponding M and M+2 peaks for chlorine-containing fragments.

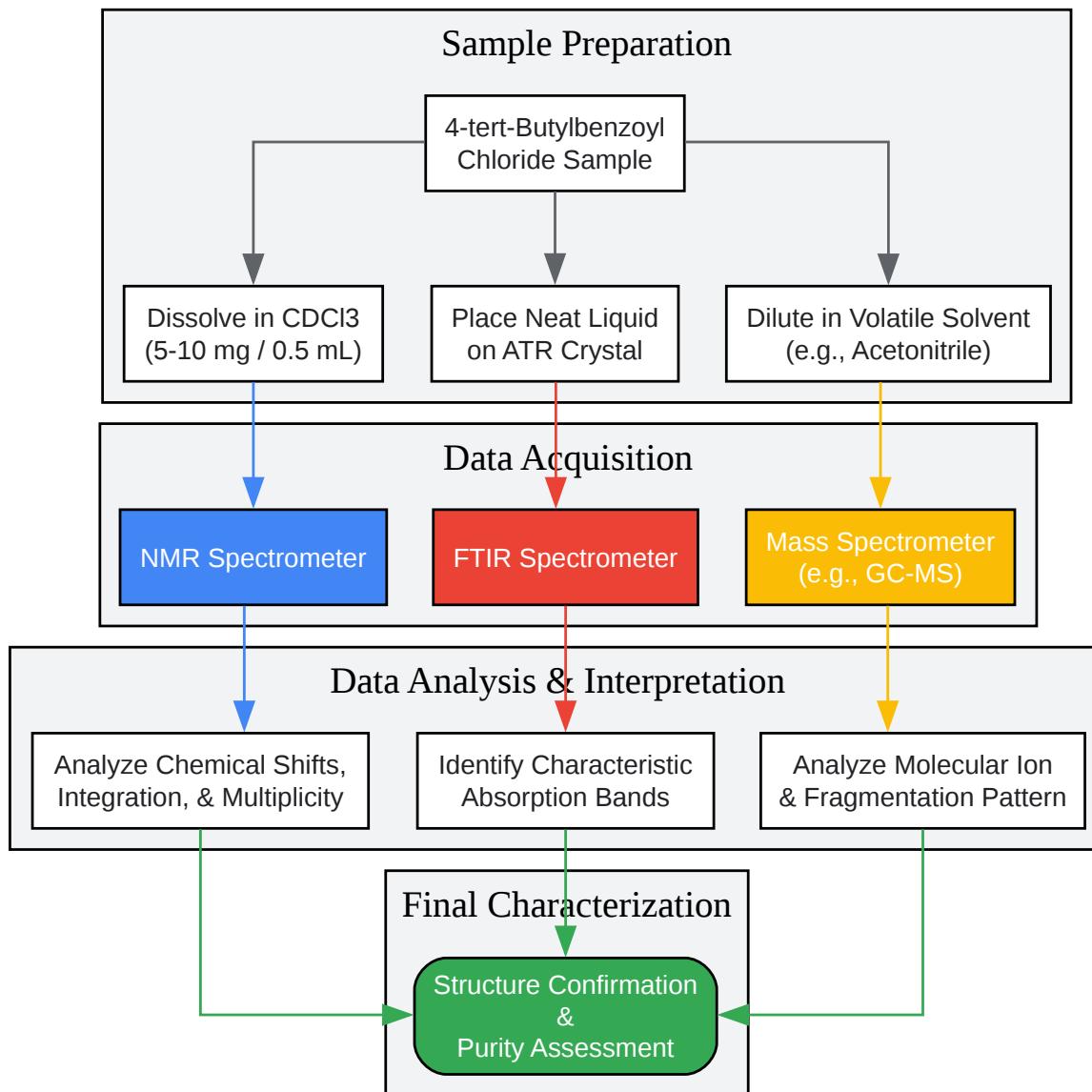
Experimental Protocols

- 5.1. NMR Sample Preparation A small amount of the **4-tert-butylbenzoyl chloride** sample (approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
- 5.2. IR Spectroscopy Sample Acquisition For a liquid sample like **4-tert-butylbenzoyl chloride**, the spectrum is most conveniently acquired using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer. A single drop of the neat liquid is placed directly onto the ATR crystal. The spectrum is then recorded after cleaning the crystal with an appropriate solvent (e.g., isopropanol) to obtain a background reading.
- 5.3. Mass Spectrometry Sample Preparation The sample is prepared by dissolving a small quantity of **4-tert-butylbenzoyl chloride** in a volatile organic solvent, such as methanol or

acetonitrile, to create a dilute solution (typically in the range of 1-10 µg/mL). This solution is then introduced into the mass spectrometer, commonly via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. Electron Ionization (EI) is a common method for generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like **4-tert-butylbenzoyl chloride**.

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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

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References

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